molecular formula C10H21N3O.C6H8O7<br>C16H29N3O8 B7790344 Diethylcarbamazine citrate CAS No. 16354-46-4

Diethylcarbamazine citrate

Cat. No.: B7790344
CAS No.: 16354-46-4
M. Wt: 391.42 g/mol
InChI Key: PGNKBEARDDELNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylcarbamazine citrate is synthesized by reacting diethylcarbamazine with citric acid. The reaction involves the formation of a salt between the diethylcarbamazine base and citric acid. The process typically requires controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The compound is then packaged in tight containers to preserve its stability .

Chemical Reactions Analysis

Types of Reactions: Diethylcarbamazine citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific action against microfilariae and its ability to enhance the host’s immune response without directly killing the parasites. This makes it a valuable tool in the treatment and control of filarial infections .

Properties

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
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InChI Key

PGNKBEARDDELNB-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
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Molecular Formula

C10H21N3O.C6H8O7, C16H29N3O8
Record name DIETHYLCARBAMAZINE CITRATE
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Related CAS

90-89-1 (Parent)
Record name Diethylcarbamazine citrate [USP:JAN]
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DSSTOX Substance ID

DTXSID4045555
Record name Diethylcarbamazine citrate
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Molecular Weight

391.42 g/mol
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Physical Description

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)
Record name DIETHYLCARBAMAZINE CITRATE
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Solubility

> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether
Record name DIETHYLCARBAMAZINE CITRATE
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Mechanism of Action

The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/, It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia., Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid.
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Color/Form

White, crystalline powder

CAS No.

1642-54-2, 16354-46-4
Record name DIETHYLCARBAMAZINE CITRATE
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Record name 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
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Record name Diethylcarbamazine dihydrogen citrate
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Melting Point

286 to 289 °F (EPA, 1998), 141-143 °C
Record name DIETHYLCARBAMAZINE CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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